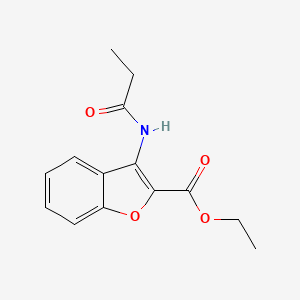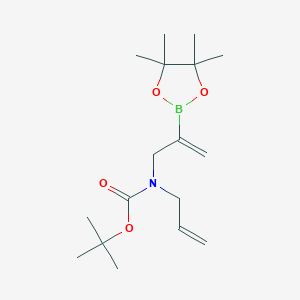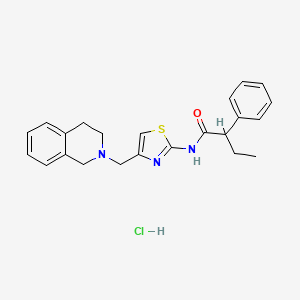
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and a benzamide moiety substituted with a dipropylsulfamoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide typically involves the amidation of weakly reactive amines with sterically hindered carboxylic acids. One effective method employs COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) as the coupling agent. This method allows for the efficient coupling of 1-aminoanthracene-9,10-dione with the appropriate carboxylic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as super-critical fluid chromatography (SFC) can aid in the chiral separation of optically active amide derivatives from reaction impurities in a single step .
化学反応の分析
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under specific conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents.
Substitution: The benzamide moiety can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone groups yields the corresponding alcohols, while substitution reactions can introduce various functional groups into the benzamide moiety.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and enzymes involved in cell wall synthesis and metabolic pathways.
類似化合物との比較
Similar Compounds
1-aminoanthracene-9,10-dione carboxamides: These compounds share a similar anthracene core and exhibit comparable antimicrobial properties.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide: Another related compound with similar structural features and chemical reactivity.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(N,N-dipropylsulfamoyl)benzamide is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-16-29(17-4-2)35(33,34)19-14-12-18(13-15-19)27(32)28-23-11-7-10-22-24(23)26(31)21-9-6-5-8-20(21)25(22)30/h5-15H,3-4,16-17H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSESBFWZNHVGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide](/img/structure/B2837939.png)

![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2837942.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2837949.png)
![1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2837951.png)
![5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2837952.png)
